molecular formula C13H16N2 B13740260 6,7,8,9-tetrahydro-2,4-dimethyl-5H-Pyrido[2,3-b]indole

6,7,8,9-tetrahydro-2,4-dimethyl-5H-Pyrido[2,3-b]indole

Cat. No.: B13740260
M. Wt: 200.28 g/mol
InChI Key: ZLWQHIQNOCASNW-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-2,4-dimethyl-5H-Pyrido[2,3-b]indole is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-tetrahydro-2,4-dimethyl-5H-Pyrido[2,3-b]indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . This method yields the desired indole derivative in good yield.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. Additionally, green chemistry principles, such as using environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-2,4-dimethyl-5H-Pyrido[2,3-b]indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic conditions.

Major Products Formed

Scientific Research Applications

6,7,8,9-Tetrahydro-2,4-dimethyl-5H-Pyrido[2,3-b]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7,8,9-tetrahydro-2,4-dimethyl-5H-Pyrido[2,3-b]indole involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7,8,9-Tetrahydro-2,4-dimethyl-5H-Pyrido[2,3-b]indole stands out due to its unique structure, which allows for diverse chemical modifications and applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

2,4-dimethyl-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole

InChI

InChI=1S/C13H16N2/c1-8-7-9(2)14-13-12(8)10-5-3-4-6-11(10)15-13/h7H,3-6H2,1-2H3,(H,14,15)

InChI Key

ZLWQHIQNOCASNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=C(N2)CCCC3)C

Origin of Product

United States

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